Monodesmethyl sumatriptan maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monodesmethyl sumatriptan maleate is a chemical compound with the molecular formula C17H23N3O6S . It is a derivative of sumatriptan, a well-known medication used to treat migraines and cluster headaches. This compound is characterized by its unique structure, which includes a maleate salt form, enhancing its solubility and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of monodesmethyl sumatriptan maleate typically involves multiple steps, starting from the basic structure of sumatriptan. The process includes:
N-Methylation: The initial step involves the N-methylation of sumatriptan to produce N-methyl sumatriptan.
Desmethylation: This step involves the removal of a methyl group to form monodesmethyl sumatriptan.
Maleate Formation: The final step involves the reaction of monodesmethyl sumatriptan with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions: Monodesmethyl sumatriptan maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, under basic conditions.
Substitution: Halogens or alkylating agents, under neutral or slightly basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield secondary amines .
Wissenschaftliche Forschungsanwendungen
Monodesmethyl sumatriptan maleate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its interactions with various biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of migraines and other neurological disorders.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Monodesmethyl sumatriptan maleate exerts its effects primarily through its action on serotonin (5-HT) receptors. It is a selective agonist for the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of pain and inflammation. By binding to these receptors, this compound inhibits the release of calcitonin gene-related peptide (CGRP), a neuropeptide involved in migraine pathophysiology .
Vergleich Mit ähnlichen Verbindungen
Sumatriptan: The parent compound, used widely for migraine treatment.
Naratriptan: Another triptan with a longer half-life and higher bioavailability.
Rizatriptan: Known for its rapid onset of action.
Frovatriptan: Characterized by its long duration of action
Uniqueness: Monodesmethyl sumatriptan maleate is unique due to its specific structural modifications, which enhance its solubility and stability compared to other triptans. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
88919-52-2 |
---|---|
Molekularformel |
C17H23N3O6S |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N-methyl-1-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C13H19N3O2S.C4H4O4/c1-14-6-5-11-8-16-13-4-3-10(7-12(11)13)9-19(17,18)15-2;5-3(6)1-2-4(7)8/h3-4,7-8,14-16H,5-6,9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
UNFGYTNEFPAGQV-BTJKTKAUSA-N |
Isomerische SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.